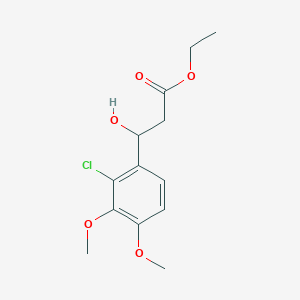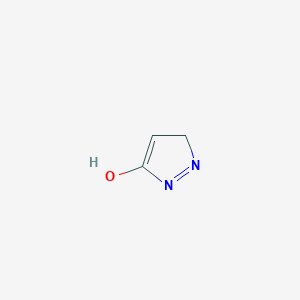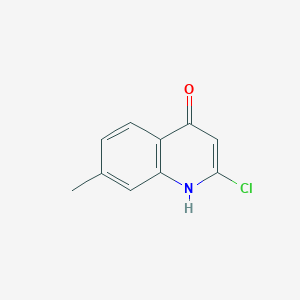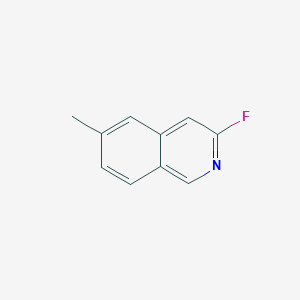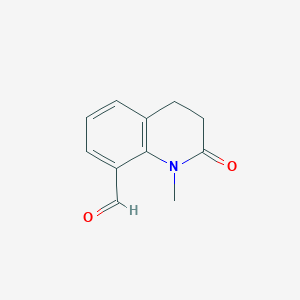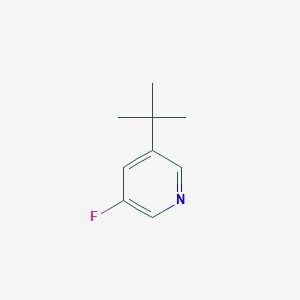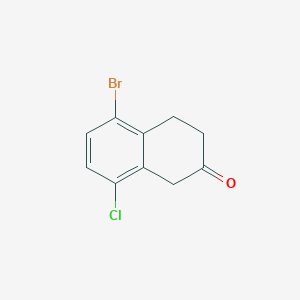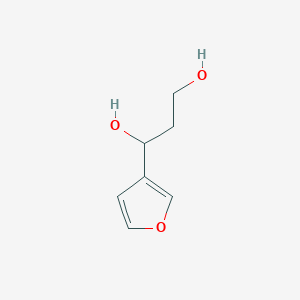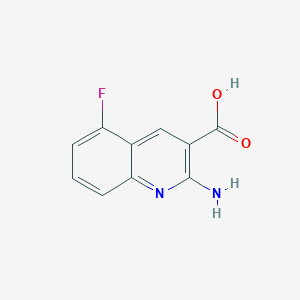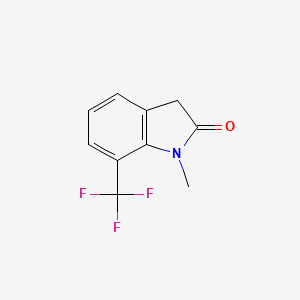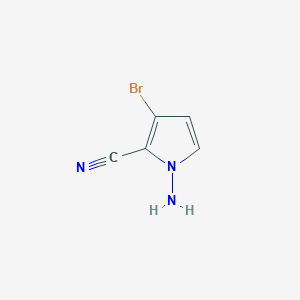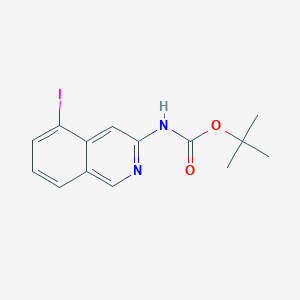
3,5-Dihydroxy-1-adamantyl 2-chloroacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dihydroxy-1-adamantyl 2-chloroacrylate is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-1-adamantyl 2-chloroacrylate typically involves the dehydration-condensation reaction of 1,3,5-adamantanetriol with 2-chloroacrylic acid in the presence of an acid catalyst. The reaction proceeds as follows:
Dehydration-Condensation Reaction: 1,3,5-adamantanetriol reacts with 2-chloroacrylic acid in the presence of an acid catalyst to form this compound.
Neutralization: The reaction mixture is neutralized with an alkaline water solution.
Extraction: The product is extracted from the water phase using an organic solvent.
Crystallization: The compound is crystallized using water or a mixed solvent containing water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dihydroxy-1-adamantyl 2-chloroacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The chloroacrylate moiety can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the chloroacrylate moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols are employed under basic or neutral conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acrylates with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,5-Dihydroxy-1-adamantyl 2-chloroacrylate has several scientific research applications:
Materials Science: Used as a monomer in the synthesis of high-performance polymers and resins.
Pharmaceuticals: Investigated for its potential as a drug delivery agent due to its stability and biocompatibility.
Polymer Chemistry: Utilized in the development of photoresists and other advanced materials for microfabrication.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 3,5-Dihydroxy-1-adamantyl 2-chloroacrylate involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chloroacrylate moiety can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dihydroxy-1-adamantyl methacrylate: Similar structure but with a methacrylate moiety instead of chloroacrylate.
1,3-Dihydroxyadamantane: Lacks the chloroacrylate moiety, making it less reactive in certain chemical reactions.
2-Chloro-1-adamantanol: Contains a single hydroxyl group and a chloro substituent on the adamantane ring.
Uniqueness
3,5-Dihydroxy-1-adamantyl 2-chloroacrylate is unique due to the presence of both hydroxyl groups and a chloroacrylate moiety, which impart distinct chemical reactivity and potential for diverse applications. Its rigid adamantane core provides stability, while the functional groups enable various chemical modifications and interactions .
Eigenschaften
Molekularformel |
C13H17ClO4 |
|---|---|
Molekulargewicht |
272.72 g/mol |
IUPAC-Name |
(3,5-dihydroxy-1-adamantyl) 2-chloroprop-2-enoate |
InChI |
InChI=1S/C13H17ClO4/c1-8(14)10(15)18-13-4-9-2-11(16,6-13)5-12(17,3-9)7-13/h9,16-17H,1-7H2 |
InChI-Schlüssel |
CDXGQMWXYWGZTN-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C(=O)OC12CC3CC(C1)(CC(C3)(C2)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


